molecular formula C9H11ClN2O2 B2965364 Tert-butyl 2-chloropyrimidine-4-carboxylate CAS No. 220041-42-9

Tert-butyl 2-chloropyrimidine-4-carboxylate

Cat. No. B2965364
CAS RN: 220041-42-9
M. Wt: 214.65
InChI Key: DTBOSTXRCSWYRK-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H11ClN2O2 . It is a white to off-white solid and is used in various research applications .


Synthesis Analysis

The synthesis of Tert-butyl 2-chloropyrimidine-4-carboxylate involves the reaction of 2-chloropyrimidine-4-carboxylic acid with pyridine and p-toluenesulfonyl chloride in tert-butanol under an inert atmosphere . The reaction mixture is stirred at room temperature for 16 hours, then neutralized with saturated aqueous sodium bicarbonate . After concentration in vacuo, water is added to give a precipitate which is filtered and dried by lyophilization to yield the product .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-chloropyrimidine-4-carboxylate is represented by the InChI code 1S/C9H11ClN2O2/c1-9(2,3)14-7(13)6-4-5-11-8(10)12-6/h4-5H,1-3H3 . The molecular weight of the compound is 214.65 g/mol .


Physical And Chemical Properties Analysis

Tert-butyl 2-chloropyrimidine-4-carboxylate is a white to off-white solid . It has a molecular weight of 214.65 g/mol . The compound has a boiling point of 323.3±15.0°C at 760 mmHg .

Safety and Hazards

Tert-butyl 2-chloropyrimidine-4-carboxylate is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

tert-butyl 2-chloropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-9(2,3)14-7(13)6-4-5-11-8(10)12-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBOSTXRCSWYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Chloropyrimidine-4-carboxylic acid (500 mg, 3.154 mmol) was suspended in 2-methylpropan-2-ol (20 ml), followed by addition of pyridine (3 ml) and p-toluenesulfonyl chloride (1.2 g, 6.308 mmol), and then resulting mixture was stirred at room temperature under nitrogen stream for 4 hours. The resulting reaction liquid was neutralized by slow addition of a saturated aqueous NaHCO3 solution, and then concentrated under reduced pressure, followed by addition of distilled water (5 ml). The precipitated solid was filtered, followed by vacuum drying, to obtain 420 mg of pale yellow solid (62%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
62%

Synthesis routes and methods II

Procedure details

To a suspension of Raney® nickel (50% slurry in water, 10 g) in ethanol (20 ml) was added a solution of the product from step (ii) (3.83 g) in ethanol (20 ml). The mixture was stirred for 2 hours and treated with a further 5 g Raney® nickel. The mixture was stirred overnight and treated with a further 20 g Raney® nickel. After 1 hour the reaction mixture was filtered through Kieselguhr and the filtrate evaporated. The residue was purified by chromatography eluting with 5-10% ethyl acetate in isohexane. Yield 1.3 g.
Name
product
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
20 g
Type
catalyst
Reaction Step Four

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